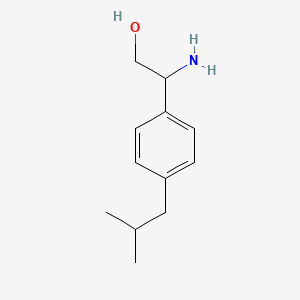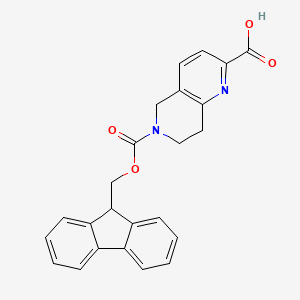
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate is an organic compound that features a bromopyridine moiety attached to a methylpropanoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate typically involves the reaction of 6-bromopyridine with 2-methylpropanoic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{6-Bromopyridine} + \text{2-Methylpropanoic acid} + \text{KOH} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(6-Bromopyridin-2-yl)-2-methylpropanenitrile
- 2-(6-Bromopyridin-2-yl)-2-methylpropanoic acid
- (6-Bromopyridin-2-yl)methanol
Uniqueness
Potassium 2-(6-bromopyridin-2-yl)-2-methylpropanoate is unique due to its specific combination of a bromopyridine moiety with a methylpropanoate group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
Molekularformel |
C9H9BrKNO2 |
|---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
potassium;2-(6-bromopyridin-2-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H10BrNO2.K/c1-9(2,8(12)13)6-4-3-5-7(10)11-6;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
KHLUUIGOOHFIMB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C1=NC(=CC=C1)Br)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



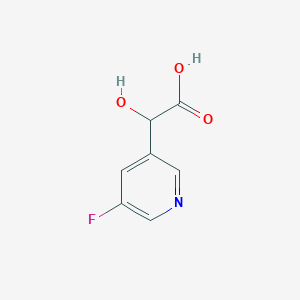
![3-[(3-Bromophenyl)methylidene]azetidine hydrochloride](/img/structure/B13518230.png)
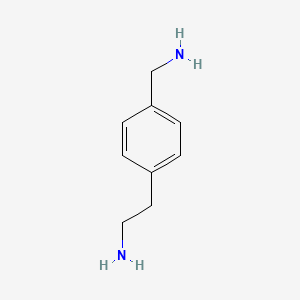
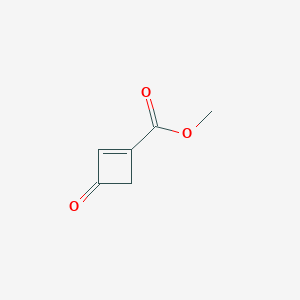
![Methyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13518234.png)
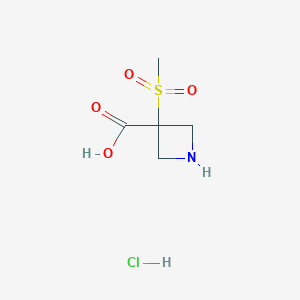
![O-[4-(4-Fluorophenyl)butyl]hydroxylamine](/img/structure/B13518251.png)
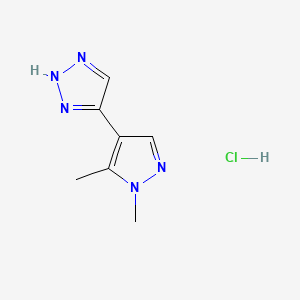
![5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride](/img/structure/B13518264.png)
